2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone
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Overview
Description
2,5-bis(2-hydroxyethylamino)-3,6-diaziridinylbenzoquinone is a member of the class of 1,4-benzoquinones that is 1,4-benzoquinone in which the hydrogens at positions 2 and 5 have been replaced by aziridin-1-yl groups while the hydrogens at positions 3 and 6 have been replaced by (2-hydroxyethyl)amino groups. It has a role as an antineoplastic agent and an alkylating agent. It is a member of aziridines, an enamine, a primary alcohol, a secondary amino compound and a member of 1,4-benzoquinones.
Scientific Research Applications
Pharmacokinetics and Stability
- Betteridge et al. (1990) studied the pharmacokinetics of 2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone (BZQ) during a clinical trial. They observed alpha and beta plasma decays with specific half-lives and concluded that the plasma area under the curve (AUC) was linearly related to the dosage (Betteridge, Bosanquet, & Gilby, 1990).
- Bosanquet and McLoughlin (2004) investigated the stability of BZQ in aqueous solutions, finding it most stable at pH 9. They noted its reduced stability at other pH levels and suggested optimal conditions for its administration to patients (Bosanquet & McLoughlin, 2004).
Interaction with DNA
- Hartley et al. (1991) explored the DNA cross-linking and sequence selectivity of aziridinylbenzoquinones, including BZQ. They discovered a unique reaction at 5'-GC-3' sequences with BZQ upon reduction, suggesting its specific interaction with DNA (Hartley et al., 1991).
Biochemical and Electrophysical Properties
- Butler, Hoey, and Lea (1987) studied the semiquinone radicals produced from BZQ and another compound. They observed that BZQ semiquinone radicals were unstable in the presence of oxygen, offering insights into its biochemical behavior (Butler, Hoey, & Lea, 1987).
- Driebergen et al. (1990) investigated the electrochemical properties of BZQ, contributing to the understanding of its reduction mechanism and the effects of various substituents on its electrochemical behavior (Driebergen et al., 1990).
Therapeutic Applications and Trials
- Poochikian and Cradock (1981) described the kinetics of BZQ in aqueous solutions, helping to understand its behavior in pharmaceutical formulations and its potential as an antitumor agent (Poochikian & Cradock, 1981).
- Feun et al. (2004) conducted a phase II trial of BZQ in patients with recurrent primary brain tumors, providing valuable data on its effectiveness and toxicity in a clinical setting (Feun et al., 2004).
Properties
CAS No. |
59886-54-3 |
---|---|
Molecular Formula |
C14H20N4O4 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
2,5-bis(aziridin-1-yl)-3,6-bis(2-hydroxyethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H20N4O4/c19-7-1-15-9-11(17-3-4-17)14(22)10(16-2-8-20)12(13(9)21)18-5-6-18/h15-16,19-20H,1-8H2 |
InChI Key |
MXNZCIQNSJMZST-UHFFFAOYSA-N |
SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)NCCO)N3CC3)NCCO |
Canonical SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)NCCO)N3CC3)NCCO |
59886-54-3 | |
Synonyms |
2,5-bis (2-hydroxyethylamino)-3,6-diaziridinyl-1,4-benzoquinone 2,5-BZQ 2,5-diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone NSC 224070 NSC-224070 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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